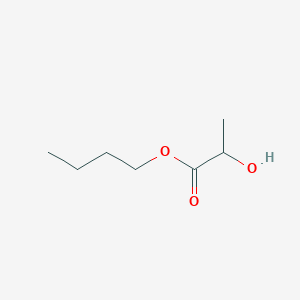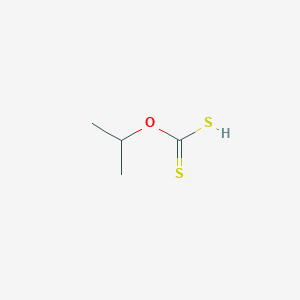
12-Acetoxystearic acid
Overview
Description
12-Acetoxystearic acid is a chemical compound . It is the main constituent (ca. 84%) in a plasticiser consisting of two castor oil derivatives designated as “COMGHA” (by SCENIHR, 2008) and marketed as Soft-n-Safe by Danisco .
Molecular Structure Analysis
The molecular formula of this compound is C20H38O4, and its molecular weight is 342.5133 . Detailed structural analysis data is not available in the search results.Scientific Research Applications
Self-Assembly and Organogelation : 12-HSA and its derivatives, including salts and esters like 12-Acetoxystearic acid, are known for their ability to self-assemble into complex structures in organic solvents. This property makes them useful as organogelators. Studies have shown that these compounds can form pseudocrystalline aggregates and networks of fibrils, which are influenced by factors like the type of metal cation present and the chirality at the 12th carbon. These structural features are important for applications in materials science and nanotechnology (Gordon, Stober, & Abrams, 2016); (Gordon, Stober, & Abrams, 2017).
Oil Spill Cleanup : Xerogels derived from 12-HSA have been demonstrated to be highly effective in adsorbing apolar materials in aqueous environments, such as oil spills. This makes them valuable in environmental remediation applications (Lee & Rogers, 2013).
Drug Delivery Systems : 12-HSA has potential applications in drug delivery. Its ability to form various structures like fibers, ribbons, and tubes in different solvents can be harnessed to develop novel drug delivery systems (Fameau & Rogers, 2020).
Magnetic Nanoparticles for Biomedical Applications : Magnetic nanoparticles coated with derivatives of 12-HSA, such as this compound, have been explored for their potential in biomedical applications, particularly in targeted drug delivery to cancer cells (Micheletti et al., 2020).
Rheological Properties in Industrial Applications : The structure and properties of 12-HSA and its derivatives significantly influence their rheological behavior, making them important in various industrial applications like lubricating greases and stabilizers in concentrated suspensions (Hermansson, 1999); (Liu, 2004).
properties
IUPAC Name |
12-acetyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUXACZIGUKKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276069 | |
| Record name | 12-acetyloxyoctadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1069-92-7 | |
| Record name | 12-Acetoxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-acetyloxyoctadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-ACETOXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267DEU129C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)







![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)

